Chiglitazar

Catalog No.
S523432
CAS No.
743438-45-1
M.F
C36H29FN2O4
M. Wt
572.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chiglitazar

CAS Number

743438-45-1

Product Name

Chiglitazar

IUPAC Name

(2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid

Molecular Formula

C36H29FN2O4

Molecular Weight

572.6 g/mol

InChI

InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)/t32-/m0/s1

InChI Key

QNLWMPLUWMWDMQ-YTTGMZPUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

CS-038; CS 038; CS038; Chiglitazar

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)C[C@@H](C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F

The exact mass of the compound Chiglitazar is 572.2111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chiglitazar (CAS 743438-45-1) is a synthetic, non-thiazolidinedione (non-TZD) pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist that simultaneously activates PPARα, PPARγ, and PPARδ[1]. As a specialized research material and reference standard, it is primarily procured by pharmaceutical and biochemical laboratories to investigate comprehensive metabolic regulation, insulin sensitization, and lipid homeostasis without the severe adipogenic side effects typical of selective PPARγ agonists[2]. Its distinct structural backbone—the S-enantiomer of carfloglitazar—provides a distinct pharmacological profile, making it a critical baseline material for comparative in vitro transactivation assays and in vivo metabolic disease modeling[1].

Substituting Chiglitazar with conventional thiazolidinediones (TZDs) like rosiglitazone or pioglitazone fundamentally alters the experimental metabolic phenotype and compromises assay reproducibility [1]. While TZDs are potent selective PPARγ agonists that effectively model insulin sensitization, they fail to capture the synergistic lipid-lowering and thermogenic effects driven by concurrent PPARα and PPARδ activation [2]. Consequently, using a generic TZD in place of Chiglitazar results in pronounced adipogenesis, increased body weight, and fat pad expansion in murine models, confounding studies aimed at evaluating balanced lipid homeostasis, circadian rhythm regulation, and weight-neutral glycemic control [1].

Pan-PPAR Transactivation Profiling vs. Conventional TZDs

In reporter gene-based transactivation assays, Chiglitazar demonstrates a balanced pan-PPAR activation profile that bridges the gap between highly selective TZDs and fibrates. It exhibits an EC50 of 0.08 μM for PPARγ, positioning its potency directly between rosiglitazone and pioglitazone [1]. Crucially, it also activates PPARα (EC50 = 1.2 μM) and PPARδ (EC50 = 1.7 μM), whereas rosiglitazone and pioglitazone lack meaningful PPARα/δ transactivation at comparable concentrations[1].

Evidence DimensionPPARα and PPARγ Transactivation (EC50)
Target Compound DataChiglitazar: PPARγ EC50 = 0.08 μM; PPARα EC50 = 1.2 μM
Comparator Or BaselineRosiglitazone / Pioglitazone (PPARγ selective, negligible PPARα activity)
Quantified DifferenceChiglitazar provides simultaneous multi-receptor activation, with PPARγ affinity intermediate to rosiglitazone and pioglitazone, plus definitive PPARα/δ engagement.
ConditionsIn vitro reporter gene assay (e.g., SMMC-7721 or U2OS cell lines)

Procurement of Chiglitazar is essential for in vitro screening workflows requiring a single-molecule pan-PPAR baseline rather than a complex cocktail of selective agonists.

Mitigation of TZD-Induced Adipogenesis and Weight Gain

A primary differentiator for Chiglitazar in preclinical procurement is its ability to decouple insulin sensitization from severe weight gain. In comparative studies using KKAy and db/db mouse models, Chiglitazar achieved comparable blood glucose-lowering efficacy to rosiglitazone [1]. However, unlike rosiglitazone, which induces significant increases in body weight and fat pad mass due to unbridled PPARγ overactivation, Chiglitazar maintained weight neutrality [1]. This is attributed to its concurrent PPARα and PPARδ activation, which promotes fatty acid oxidation and thermogenesis, offsetting fat storage [2].

Evidence DimensionBody weight and fat pad mass accumulation
Target Compound DataChiglitazar: Weight neutral (no significant increase in body/fat pad weight)
Comparator Or BaselineRosiglitazone: Significant increase in body weight and fat pad mass
Quantified DifferenceComplete mitigation of TZD-induced macroscopic adipogenesis while maintaining equivalent glycemic control.
ConditionsIn vivo KKAy and db/db obese/diabetic mouse models

Researchers must select Chiglitazar over rosiglitazone to accurately model weight-neutral metabolic interventions and avoid confounding obesity-related variables in long-term efficacy studies.

Enhanced Triglyceride and Free Fatty Acid Reduction via PPARα Engagement

Chiglitazar's structural design allows it to upregulate PPARα-downstream genes (e.g., CPT1, ACO, CYP4A10) in hepatic tissue, a pathway largely inaccessible to selective TZDs[1]. In comparative evaluations, Chiglitazar drove a significantly greater reduction in serum triglycerides (TG) and free fatty acids (FFA) compared to rosiglitazone [2]. Meta-analyses highlight that Chiglitazar outperforms rosiglitazone (4 mg/day equivalent) in TG reduction by a weighted mean difference of -0.58 mmol/L [2].

Evidence DimensionReduction in serum triglycerides (TG)
Target Compound DataChiglitazar: Enhanced TG reduction
Comparator Or BaselineRosiglitazone (4 mg/day equivalent)
Quantified DifferenceWMD = -0.58 mmol/L greater reduction in TG for Chiglitazar vs. Rosiglitazone.
ConditionsComparative metabolic profiling and meta-analysis

For assay development targeting dyslipidemia and hepatic steatosis (NASH/MASH models), Chiglitazar provides a necessary dual-action baseline that selective PPARγ agonists cannot replicate.

Modulation of the Dawn Phenomenon and Circadian Metabolic Rhythms

Recent comparative studies have identified Chiglitazar as a highly effective agent for modulating the 'dawn phenomenon'—an abnormal early-morning increase in blood glucose. When evaluated against pioglitazone, Chiglitazar significantly reduced nocturnal minimum blood glucose (by 8.57%) and improved dawn phenomenon intensity (from a baseline of 0.004 to -0.77) [1]. In contrast, pioglitazone showed no statistically significant difference in dawn phenomenon intensity (p = 0.737) [1]. This effect is linked to Chiglitazar's pan-PPAR activation influencing core circadian genes like REV-ERBα [1].

Evidence DimensionDawn phenomenon intensity and nocturnal glucose reduction
Target Compound DataChiglitazar: Significant improvement (Δ to -0.77)
Comparator Or BaselinePioglitazone: No statistically significant improvement (p = 0.737)
Quantified DifferenceChiglitazar actively reverses circadian-linked morning hyperglycemia, whereas pioglitazone does not alter the dawn phenomenon intensity.
ConditionsRetrospective cohort comparison over a 4-week treatment period

Procurement of Chiglitazar is highly recommended for chronobiology and circadian metabolic research where standard TZDs fail to provide relevant regulatory signals.

Reference Standard for Pan-PPAR Agonist Development

Because Chiglitazar provides simultaneous, balanced activation of PPARα, PPARγ, and PPARδ, it serves as an ideal positive control in high-throughput transactivation assays. Buyers should procure it to benchmark novel multi-receptor compounds, replacing the need to use a complex mixture of selective agonists like rosiglitazone and WY14643 [1].

In Vivo Modeling of Weight-Neutral Insulin Sensitization

Chiglitazar is the preferred procurement choice for long-term murine studies (e.g., in KKAy or db/db mice) where insulin sensitization must be evaluated without the confounding variable of TZD-induced adipogenesis. Its ability to maintain weight neutrality allows researchers to isolate the metabolic benefits of glycemic control from fat pad expansion[2].

Hepatic Steatosis and Dyslipidemia Assay Baselines

Due to its strong PPARα-mediated reduction of triglycerides and free fatty acids, Chiglitazar is highly suitable for non-alcoholic steatohepatitis (NASH) and dyslipidemia models. It outperforms standard TZDs in upregulating hepatic lipid oxidation genes, making it a highly relevant baseline for lipid homeostasis research [3].

Chronometabolism and Circadian Rhythm Research

Chiglitazar's ability to modulate the dawn phenomenon and influence core circadian genes (such as REV-ERBα) makes it a critical tool compound for chronobiology labs. It should be selected over pioglitazone when investigating the intersection of nuclear receptor activation and circadian metabolic rhythms[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

572.21113557 Da

Monoisotopic Mass

572.21113557 Da

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E6EJV1J6Y0

Wikipedia

Chiglitazar

Dates

Last modified: 02-18-2024
1: He BK, Ning ZQ, Li ZB, Shan S, Pan DS, Ko BC, Li PP, Shen ZF, Dou GF, Zhang BL, Lu XP, Gao Y. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist. PPAR Res. 2012;2012:546548. doi: 10.1155/2012/546548. Epub 2012 Oct 22. PubMed PMID: 23150725; PubMed Central PMCID: PMC3486420.
2: Tian H, Sun D, Dou G, Yuan D, Meng Z. Quantitative determination of beta,beta-dimethylacrylshikonin (DASK) in rat whole blood by liquid chromatography-tandem mass spectrometry with pre-column derivation and its pharmacokinetic application. Biomed Chromatogr. 2009 Apr;23(4):365-70. doi: 10.1002/bmc.1123. PubMed PMID: 19039803.
3: Sun DX, Tian HF, Meng ZY, Du A, Yuan D, Gu RL, Wu ZN, Dou GF. Quantitative determination of acetylshikonin in macaque monkey blood by LC-ESI-MS/MS after precolumn derivatization with 2-mercaptoethanol and its application in pharmacokinetic study. Acta Pharmacol Sin. 2008 Dec;29(12):1499-506. doi: 10.1111/j.1745-7254.2008.00898.x. PubMed PMID: 19026170.
4: Chu NN, Li XN, Chen WL, Xu HR. Determination of chiglitazar, a dual alpha/gamma peroxisome proliferator-activated receptor (PPAR) agonist, in human plasma by liquid chromatography-tandem mass spectrometry. Pharmazie. 2007 Nov;62(11):825-9. PubMed PMID: 18065097.
5: Zou C, Shen Z. An optimized in vitro assay for screening compounds that stimulate liver cell glucose utilization with low cytotoxicity. J Pharmacol Toxicol Methods. 2007 Jul-Aug;56(1):58-62. Epub 2007 Jan 23. PubMed PMID: 17336098.
6: Li PP, Shan S, Chen YT, Ning ZQ, Sun SJ, Liu Q, Lu XP, Xie MZ, Shen ZF. The PPARalpha/gamma dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats. Br J Pharmacol. 2006 Jul;148(5):610-8. Epub 2006 Jun 5. PubMed PMID: 16751799; PubMed Central PMCID: PMC1751868.

Explore Compound Types